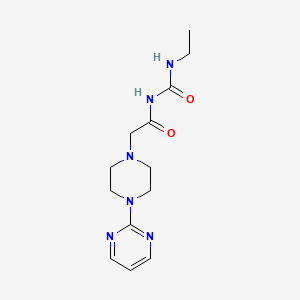![molecular formula C20H21N3O2S B7453457 N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7453457.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of inflammatory, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been reported to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its potential therapeutic properties in various fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for further studies. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the exact mechanism of action and to determine its potential side effects.
Orientations Futures
There are several future directions for the study of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide. One of the directions is to investigate its potential therapeutic properties in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its potential side effects and toxicity in animal models. In addition, further studies are needed to elucidate its mechanism of action and to develop more potent analogs for therapeutic use.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has been studied for its potential therapeutic properties in various fields such as cancer, inflammation, and neurodegenerative diseases. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has been reported in several studies. One of the methods involves the reaction of 1-(4-imidazol-1-ylphenyl)ethanone with 2,3-dihydro-1H-indene-5-sulfonyl chloride in the presence of a base. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has been studied for its potential therapeutic properties in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, it has been reported to have neuroprotective properties in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15(16-5-8-19(9-6-16)23-12-11-21-14-23)22-26(24,25)20-10-7-17-3-2-4-18(17)13-20/h5-15,22H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMHNLFTMWLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-Hydroxy-2-oxochromen-4-yl)methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B7453380.png)
![(E)-1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B7453388.png)
![N-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7453396.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7453403.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B7453408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7453413.png)
![2-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7453417.png)

![[2-[2-[[2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]oxyacetyl]amino]ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7453426.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453433.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
![4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide](/img/structure/B7453459.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453467.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)
